1-(3,4-Dimethylphenyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrrolidin-2-one
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Overview
Description
1-(3,4-Dimethylphenyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidin-2-one core, a pyridin-3-yloxy moiety, and a dimethylphenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidin-2-one core, followed by the introduction of the azetidine-1-carbonyl group. The pyridin-3-yloxy moiety is then attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the carbonyl group.
Substitution: Nucleophilic substitution reactions can be used to replace the pyridin-3-yloxy moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3,4-Dimethylphenyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethylphenyl)-4-{3-[(pyridin-2-yloxy)methyl]azetidine-1-carbonyl}pyrrolidin-2-one
- 1-(3,4-Dimethylphenyl)-4-{3-[(pyridin-4-yloxy)methyl]azetidine-1-carbonyl}pyrrolidin-2-one
- 1-(3,4-Dimethylphenyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrrolidin-3-one
Uniqueness
The uniqueness of 1-(3,4-Dimethylphenyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrrolidin-2-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15-5-6-19(8-16(15)2)25-13-18(9-21(25)26)22(27)24-11-17(12-24)14-28-20-4-3-7-23-10-20/h3-8,10,17-18H,9,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGGFAAIKLUUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)COC4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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